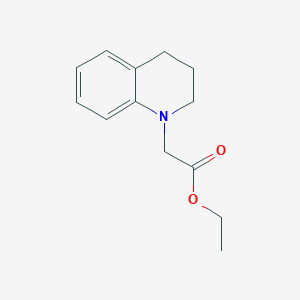![molecular formula C8H5ClN2O B1148708 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride CAS No. 1261784-70-6](/img/new.no-structure.jpg)
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a carbonyl chloride functional group at the fourth position. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride typically involves the cyclization of appropriate precursors followed by chlorination. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde to form the pyrrolo[2,3-b]pyridine core. This intermediate is then subjected to chlorination using thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in the industrial synthesis of this compound .
化学反应分析
Types of Reactions: 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The pyridine ring can undergo oxidation to form N-oxides, while reduction can lead to the formation of dihydropyridine derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
N-oxides: Resulting from oxidation reactions.
Dihydropyridine Derivatives: Produced via reduction reactions.
科学研究应用
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is primarily related to its ability to interact with biological targets such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding with target molecules, modulating their function .
相似化合物的比较
1H-pyrrolo[2,3-b]pyridine: Lacks the carbonyl chloride group but shares the core structure.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.
1H-indole-3-carbonyl chloride: Contains an indole ring instead of a pyridine ring.
Uniqueness: 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This functional group also enhances its potential as an intermediate in the synthesis of biologically active compounds .
属性
CAS 编号 |
1261784-70-6 |
|---|---|
分子式 |
C8H5ClN2O |
分子量 |
180.5911 |
同义词 |
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)


